molecular formula C5H6O B1582071 6-Oxabicyclo[3.1.0]hex-3-ene CAS No. 7129-41-1

6-Oxabicyclo[3.1.0]hex-3-ene

Cat. No. B1582071
CAS RN: 7129-41-1
M. Wt: 82.1 g/mol
InChI Key: ASZFCDOTGITCJI-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.1.0]hex-3-ene, also known as Cyclopentane oxide, Cyclopentene epoxide, and 1,2-Epoxycyclopentane, is a chemical compound with the molecular formula C5H6O . It has a molecular weight of 82.1 .


Synthesis Analysis

The synthesis of 6-Oxabicyclo[3.1.0]hex-3-ene involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of 6-Oxabicyclo[3.1.0]hex-3-ene is available as a 2D Mol file or as a computed 3D SD file . The InChIKey for this compound is GJEZBVHHZQAEDB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Oxabicyclo[3.1.0]hex-3-ene has a density of 1.143g/cm3 and a boiling point of 100.6ºC at 760 mmHg . The compound’s molecular weight is 82.1 .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Antiviral Agents

6-Oxabicyclo[3.1.0]hex-3-ene serves as a key intermediate in the synthesis of various antiviral medications. Its derivative, 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), is notably used in the production of boceprevir, a protease inhibitor for hepatitis C, and pf-07321332, an oral medication for COVID-19 treatment .

Organic Synthesis: Cyclopropanation Reactions

In organic synthesis, 6-Oxabicyclo[3.1.0]hex-3-ene is utilized in intramolecular cyclopropanation reactions. This process is catalyzed by ruthenium (II) and is crucial for constructing heterocyclic scaffolds that are prevalent in numerous pharmaceuticals .

Drug Development: Pharmaceutical Intermediates

The compound is instrumental in drug development as a pharmaceutical intermediate. It is involved in the synthesis of drugs by providing a scaffold that can be further functionalized to create complex molecules necessary for drug formulations .

Industrial Applications: Material Precursor

In the industrial sector, 6-Oxabicyclo[3.1.0]hex-3-ene is researched as a potential precursor for materials that require specific structural properties. Its unique bicyclic structure offers opportunities for developing new materials with desired characteristics.

Environmental Applications: Research Chemical

The environmental applications of 6-Oxabicyclo[3.1.0]hex-3-ene are still under exploration. As a research chemical, it may contribute to the study of environmental processes or serve as a standard in analytical methods .

Material Science: Building Blocks for Advanced Materials

In material science, the compound’s derivatives are used as building blocks for creating advanced materials. The ability to form bicyclic scaffolds with contiguous stereocenters makes it valuable for designing materials with complex three-dimensional structures .

Safety and Hazards

When handling 6-Oxabicyclo[3.1.0]hex-3-ene, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed . In case of fire, firefighters should wear self-contained breathing apparatus if necessary .

Future Directions

The synthesis of 6-Oxabicyclo[3.1.0]hex-3-ene and similar compounds is a topic of ongoing research, particularly due to their role as intermediates in the synthesis of natural products with biological interest . Future directions may include the development of more efficient synthesis methods and the exploration of new applications for these compounds .

properties

IUPAC Name

6-oxabicyclo[3.1.0]hex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-2-4-5(3-1)6-4/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZFCDOTGITCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991587
Record name 6-Oxabicyclo[3.1.0]hex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxabicyclo[3.1.0]hex-2-ene

CAS RN

7129-41-1
Record name 6-Oxabicyclo(3.1.0)hex-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007129411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxabicyclo[3.1.0]hex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 1,3-diaza-6-oxabicyclo[3.1.0]hex-3-ene derivatives?

A1: The research highlights a novel and facile photochemical method for synthesizing 1,3-diaza-6-oxabicyclo[3.1.0]hex-3-ene derivatives. This method utilizes readily available 2H-imidazole N-oxides as starting materials and subjects them to ultraviolet irradiation [, , ]. This process represents a significant advancement in synthetic chemistry as it provides access to a previously unexplored ring system with potential applications in various fields.

Q2: Can you elaborate on the reaction conditions and their influence on the formation of 1,3-diaza-6-oxabicyclo[3.1.0]hex-3-enes?

A2: While the provided abstracts lack specific details about reaction conditions, they emphasize the use of ultraviolet irradiation as the driving force for the photoisomerization of 2H-imidazole N-oxides to 1,3-diaza-6-oxabicyclo[3.1.0]hex-3-enes [, , ]. Further investigation into the influence of factors such as irradiation wavelength, solvent, and temperature on the reaction yield and product selectivity would be valuable.

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